molecular formula C9H14O3 B2680498 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid CAS No. 1781476-00-3

2-Cyclopropyl-2-(oxolan-2-yl)acetic acid

Cat. No.: B2680498
CAS No.: 1781476-00-3
M. Wt: 170.208
InChI Key: RHXDYUCYQPARCE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a cyclopropyl group and an oxolane ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Oxolane Ring Formation: The oxolane ring (tetrahydrofuran) can be synthesized via ring-closing reactions involving diols or through the use of epoxides.

    Acetic Acid Moiety Introduction: The acetic acid group is usually introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(oxolan-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(oxolan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and oxolane ring contribute to its unique binding properties and reactivity. The compound may act on enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylacetic acid: Lacks the oxolane ring, making it less complex.

    2-(Oxolan-2-yl)acetic acid: Lacks the cyclopropyl group, affecting its reactivity and binding properties.

    Cyclopropylmethanol: Contains a cyclopropyl group but lacks the acetic acid moiety.

Uniqueness

2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is unique due to the combination of the cyclopropyl group and oxolane ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-cyclopropyl-2-(oxolan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-9(11)8(6-3-4-6)7-2-1-5-12-7/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXDYUCYQPARCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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